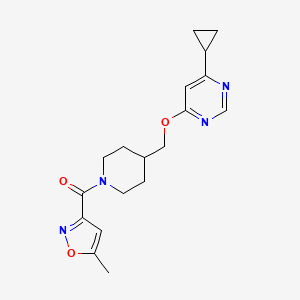![molecular formula C21H25N3O2 B2722237 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-90-6](/img/structure/B2722237.png)
4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is an organic compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused to a pyridine ring . The bond lengths and valence angles in the compounds are close to the standard values, while the observed deviations are within the expected range .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . The structure of these compounds was confirmed by X-ray structural analysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on imidazo[1,2-a]pyridines, a structurally similar class, has explored their potential as antiulcer agents. These compounds, substituted at the 3-position, were synthesized with the aim of evaluating their antisecretory and cytoprotective properties against ulcers. Although they did not show significant antisecretory activity, several demonstrated notable cytoprotective properties in ethanol and HCl models, indicating their potential therapeutic applications in ulcer protection (Starrett et al., 1989).
Compound Synthesis for Radiopharmaceuticals
Another study focused on the synthesis of (S)-BZM and its derivatives for the preparation of radiopharmaceuticals, highlighting the use of these compounds in medical imaging and diagnostics. This research demonstrates the chemical versatility and potential of similar compounds in contributing to advancements in diagnostic tools and treatments (Bobeldijk et al., 1990).
Novel Pyrimidines with Extended π-Conjugated Chains
Further investigations into pyrimidines have led to the creation of novel compounds with extended π-conjugated chains, suggesting applications in material science and possibly organic electronics. Such research underlines the interest in synthesizing and exploring new chemical entities for their electronic and optical properties (Harutyunyan et al., 2020).
Anticonvulsant Activity of Enaminones
The synthesis and anticonvulsant activity of enaminones, focusing on isoxazole derivatives, have also been a subject of research. This study shows the potential of structurally similar compounds in the development of new antiepileptic drugs, indicating the broad pharmacological interest in exploring the bioactivity of such molecules (Eddington et al., 2002).
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” belongs, have been found to exhibit diverse bioactivity. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For example, if it acts as a CDK inhibitor, it could affect cell cycle regulation. If it acts as a calcium channel blocker, it could affect signal transduction pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as a CDK inhibitor, it could halt cell division and have potential anticancer effects .
Direcciones Futuras
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .
Propiedades
IUPAC Name |
4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJZUARLHFTGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)




![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

